

Fmoc-N-Me-Arg(Pbf)-OH: A Technical Guide to Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-N-Me-Arg(Pbf)-OH*

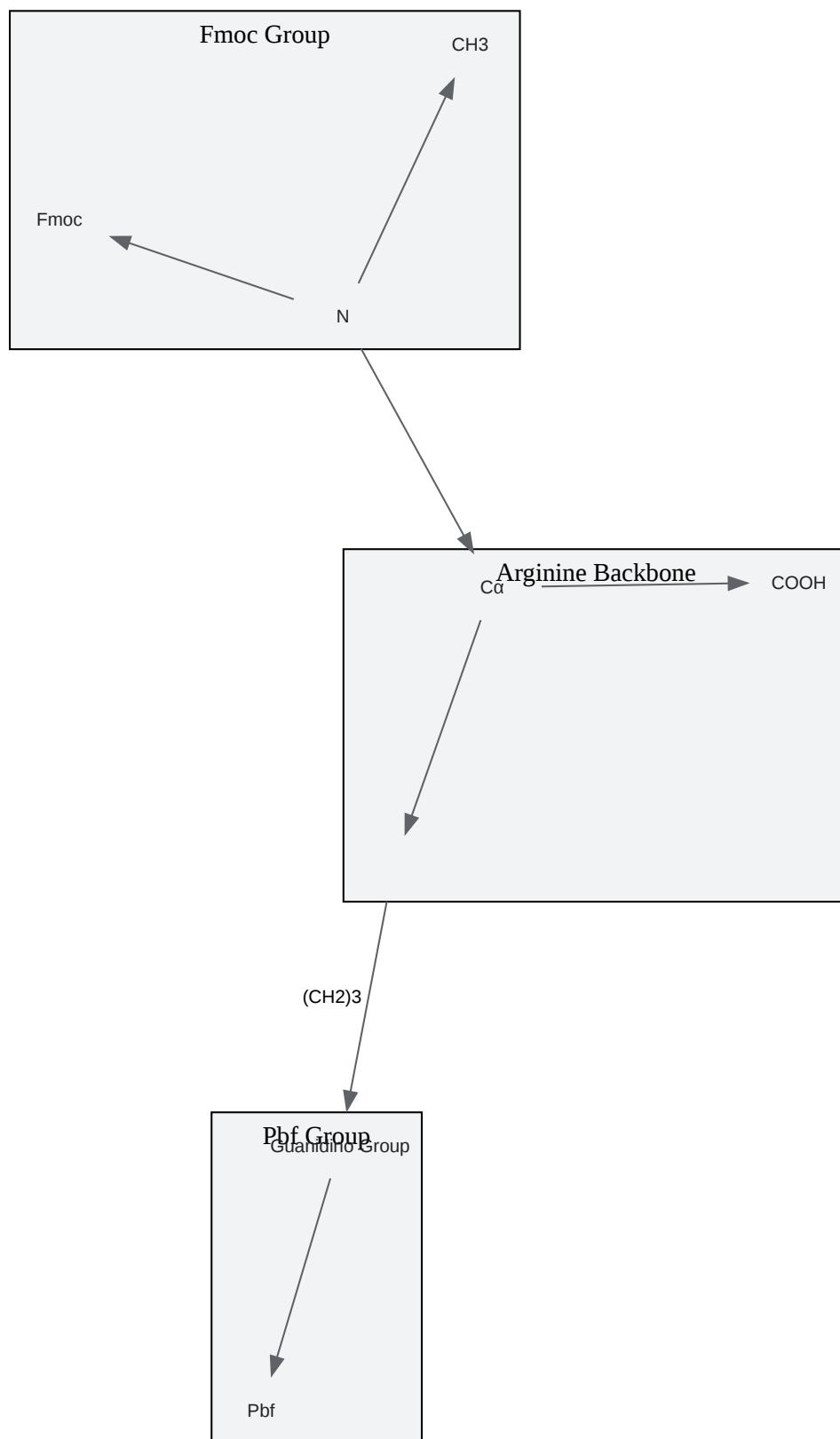
Cat. No.: *B567014*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Fmoc-N-Me-Arg(Pbf)-OH**, a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics. $\text{N}\alpha$ -methylation of arginine residues can enhance the metabolic stability and cell permeability of peptides, making this derivative a valuable tool in drug discovery and development.

Chemical Structure


Fmoc-N-Me-Arg(Pbf)-OH is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and is also N-methylated. The guanidino side chain is protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

Key Structural Features:

- **Fmoc Group:** Attached to the α -amino group, it provides temporary protection during peptide synthesis and is readily cleaved under basic conditions (e.g., piperidine).
- **N-Methyl Group:** Also on the α -amino nitrogen, this modification imparts unique conformational properties and increased resistance to enzymatic degradation to the resulting peptide.

- **Pbf Group:** This bulky sulfonyl-based protecting group shields the highly basic guanidino function of the arginine side chain, preventing side reactions during peptide coupling. It is labile to strong acids, typically trifluoroacetic acid (TFA), and is removed during the final cleavage of the peptide from the solid support.
- **Carboxylic Acid:** The free carboxyl group is available for activation and coupling to the N-terminus of a growing peptide chain.

The structural representation of **Fmoc-N-Me-Arg(Pbf)-OH** is as follows:

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Fmoc-N-Me-Arg(Pbf)-OH**.

Physicochemical Properties

A summary of the key physicochemical properties of **Fmoc-N-Me-Arg(Pbf)-OH** is presented in the table below.

Property	Value
CAS Number	913733-27-4 [1] [2] [3] [4]
Molecular Formula	C35H42N4O7S [1] [2] [5]
Molecular Weight	662.80 g/mol [1] [2] [5]
Appearance	White to off-white powder/solid
Purity (typical)	≥95.0% to ≥99.5% (by HPLC) [6]
Storage Temperature	2°C - 8°C or -20°C, sealed and dry [1]
Solubility	Soluble in common organic solvents used in peptide synthesis such as DMF and NMP.

Synthesis of Fmoc-N-Me-Arg(Pbf)-OH

The synthesis of **Fmoc-N-Me-Arg(Pbf)-OH** is a multi-step process that presents several challenges, primarily due to the steric hindrance around the α -amino group and the need for orthogonal protecting groups that can withstand the various reaction conditions. While several synthetic routes have been discussed in the literature, a common and effective strategy involves the N-methylation of a pre-formed, suitably protected arginine derivative.

One of the most effective methods for the N-methylation of amino acids is the Biron-Kessler method, which is based on the work of Fukuyama and involves the protection of the α -amino group with 2-nitrobenzenesulfonyl (o-NBS). This makes the remaining NH group acidic and amenable to methylation.

Below is a generalized experimental protocol based on principles described in the literature for the synthesis of N-methylated Fmoc-amino acids.

General Synthetic Workflow

The synthesis can be conceptually divided into the following key stages:

- Protection of Arginine: Starting with L-arginine, the carboxyl and guanidino groups are protected.
- α -Amino Group Protection for Methylation: The α -amino group is protected with a group that facilitates N-methylation, such as the o-NBS group.
- N-Methylation: The N-methylation is carried out using a suitable methylating agent.
- Deprotection and Fmoc Introduction: The temporary protecting group on the α -amino group is removed, followed by the introduction of the Fmoc group.
- Final Deprotection/Purification: The carboxyl protecting group is removed, and the final product is purified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 2. Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as a Green Solvent - OAK Open Access Archive [oak.novartis.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fmoc-N-Me-Arg(Pbf)-OH: A Technical Guide to Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b567014#fmoc-n-me-arg-pbf-oh-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com